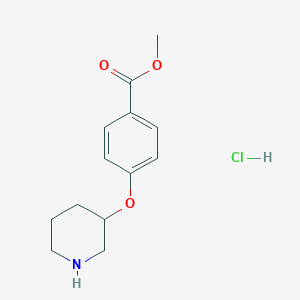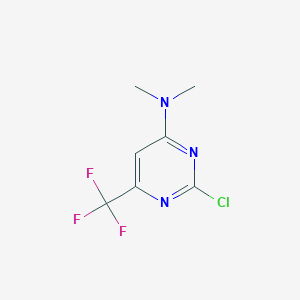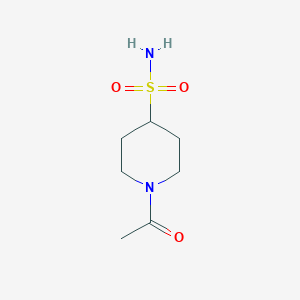
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is a boronic acid derivative that is widely used in various scientific applications. It has been employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It is also useful in the synthesis of substituted indenones or indanones .
Synthesis Analysis
The synthesis of “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” often involves Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is C10H12BNO2. The molecular weight is 189.02 g/mol.Chemical Reactions Analysis
“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is often used in Suzuki-Miyaura reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones . It can also form 3-Cyano aryl/ heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is a solid substance. It should be stored in an inert atmosphere at 2-8°C.Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Phenylboronic acids are known to be used as reagents in various catalytic reactions, such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions . The presence of the cyanopropan-2-yl group in (3-(2-Cyanopropan-2-yl)phenyl)boronic acid could potentially influence the reactivity and selectivity of these catalytic processes.
Bioanalytical Applications
The boronic acid moiety can interact with glycan chains of antibodies, which is useful in bioanalytical applications such as Quartz Crystal Microbalance (QCM) measurements . The specific structure of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid may offer unique binding properties or sensing capabilities.
Sensing Applications
Boronic acids are utilized for their ability to interact with diols and strong Lewis bases like fluoride or cyanide anions, making them valuable in sensing applications . The cyanopropan-2-yl group could potentially enhance the sensitivity or selectivity for certain analytes.
Modular Functional Dyes
Phenylboronic acids can be incorporated into modular and functional dyes, such as BODIPY derivatives, providing versatility and receptor-like abilities . The (3-(2-Cyanopropan-2-yl)phenyl)boronic acid could be used to develop new dyes with specific properties or functions.
Wirkmechanismus
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in various organic synthesis reactions, including the suzuki–miyaura cross-coupling . This reaction is used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid.
Result of Action
Boronic acids are known to be important in organic synthesis, and their reactions can lead to the formation of various organic compounds .
Action Environment
The stability and reactivity of boronic acids can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Eigenschaften
IUPAC Name |
[3-(2-cyanopropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIOYORDBEGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718334 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid | |
CAS RN |
885067-95-8 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanopropan-2-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)


![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)



![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)


![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

